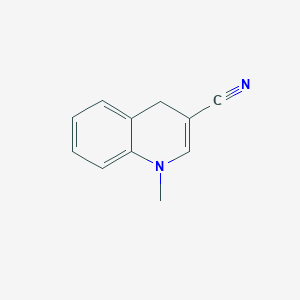
1-Methyl-1,4-dihydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline familyThis compound is of significant interest due to its unique structure and the presence of a nitrile group, which can influence its reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of the corresponding hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, or diethylmalonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Methyl-1,4-dihydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as gluconate 2-dehydrogenase, and may exhibit antiallergic, antiasthmatic, and antiarthritic properties . The nitrile group plays a crucial role in its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Methyl-1,4-dihydroquinoline-3-carbonitrile include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: These compounds have diverse applications in drug research and development.
Other Quinoline Derivatives: Various quinoline derivatives exhibit antimicrobial, anticancer, and other therapeutic properties.
Uniqueness
This compound is unique due to the presence of the nitrile group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
72594-76-4 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-methyl-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 |
Clave InChI |
KZWCJTPPYLIJOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(CC2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


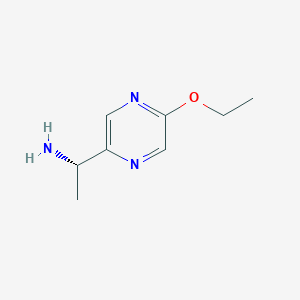
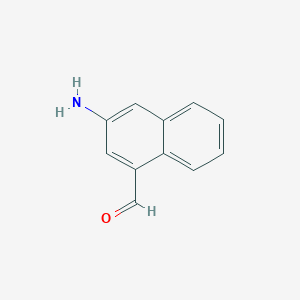
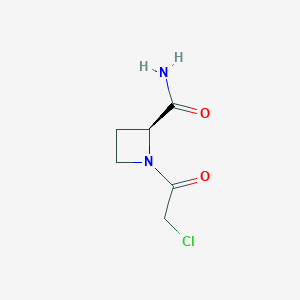

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
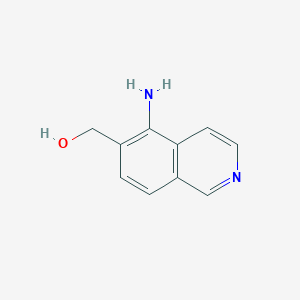
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

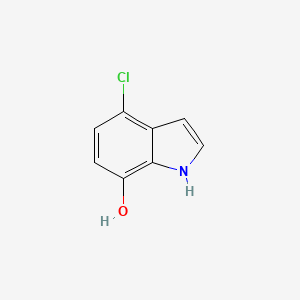
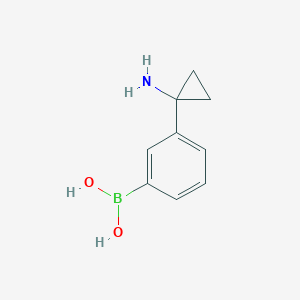
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

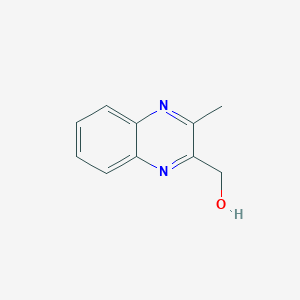
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
